molecular formula C17H17ClFNO3 B8629875 1H-Isoindole-1,3(2H)-dione, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)-4,5,6,7-tetrahydro- CAS No. 84478-39-7

1H-Isoindole-1,3(2H)-dione, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)-4,5,6,7-tetrahydro-

Cat. No.: B8629875
CAS No.: 84478-39-7
M. Wt: 337.8 g/mol
InChI Key: FLISPQPZFHPXQP-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)-4,5,6,7-tetrahydro- is a useful research compound. Its molecular formula is C17H17ClFNO3 and its molecular weight is 337.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Isoindole-1,3(2H)-dione, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)-4,5,6,7-tetrahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Isoindole-1,3(2H)-dione, 2-(4-chloro-2-fluoro-5-(1-methylethoxy)phenyl)-4,5,6,7-tetrahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

84478-39-7

Molecular Formula

C17H17ClFNO3

Molecular Weight

337.8 g/mol

IUPAC Name

2-(4-chloro-2-fluoro-5-propan-2-yloxyphenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C17H17ClFNO3/c1-9(2)23-15-8-14(13(19)7-12(15)18)20-16(21)10-5-3-4-6-11(10)17(20)22/h7-9H,3-6H2,1-2H3

InChI Key

FLISPQPZFHPXQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)N2C(=O)C3=C(C2=O)CCCC3)F)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of N-(4-chloro-2-fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydrophthalimide (2.95 g) in dimethylformamide (20 ml), there was added anhydrous potassium carbonate (0.8 g) while stirring at room temperature. After stirring for 10 minutes at about 40° C., isopropyl iodide (1.7 g) was added thereto, and the resultant mixture was stirred for 3 hours at 70°-80° C. After being allowed to col to room temperature, the mixture was poured into water and extracted with toluene. The toluene layer was washed with water, dried over anhydrous sodium sulfate and concentrated. The residue was purified by silica gel chromatography to obtain 1.2 g of N-(4-chloro-2-fluoro-5-isopropoxyphenyl)3,4,5,6-tetrahydrophthalimide (Compound No. 1). M.P., 81°-82° C.
Quantity
2.95 g
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reactant
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0.8 g
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20 mL
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1.7 g
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Synthesis routes and methods II

Procedure details

4-Chloro-2-fluoro-5-isopropoxyaniline (1.3 g) and 3,4,5,6-tetrahydrophthalic anhydride (1.12 g) were dissolved in acetic acid (10 ml) and refluxed for 3 hours. The resultant mixture was allowed to cool to room temperature and poured into water, followed by extraction with ether. The ether extract was washed with water, dried over anhydrous sodium sulfate and subjected to filtration. The filtrate was concentrated under reduced pressure and the residue was purified by silica gel chromatography to obtain 1.0 g of N-(4-chloro-2-fluoro-5-isopropoxyphenyl)-3,4,5,6-tetrahydrophthalimide (Compound No. 1). M.P., 81°-82° C.
Quantity
1.3 g
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reactant
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1.12 g
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reactant
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10 mL
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solvent
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Synthesis routes and methods III

Procedure details

N-(2-Fluoro-5-isopropoxyphenyl)-3,4,5,6-tetrahydrophthalimide (II: R=isopropyl) (2 g) and dicyclohexylamine (0.01 g) were dissolved in tetrachloroethylene (20 ml), and a solution of sulfuryl chloride (1 g) in tetrachloroethylene (5 ml) was added dropwise thereto at 80° C. in 2 hours. After completion of the addition, the resultant mixture was stirred at the same temperature as above for 2 hours, followed by extraction with ethyl acetate. The extract was concentrated, and the precipitated crystals were collected by filtration to give 1.85 g of N-(4-chloro-2-fluoro-5-isopropoxyphenyl)-3,4,5,6-tetrahydrophthalimide (I: R=isopropyl). M.P., 81°-82° C.
Name
N-(2-Fluoro-5-isopropoxyphenyl)-3,4,5,6-tetrahydrophthalimide
Quantity
2 g
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reactant
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20 mL
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0.01 g
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1 g
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5 mL
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Synthesis routes and methods IV

Procedure details

N-(2-Fluoro-5-isopropoxyphenyl)-3,4,5,6-tetrahydrophthalimide (II: R=isopropyl) (1 g) and dicyclohexylamine (0.01 g) were dissolved in tetrachloroethylene (20 ml), and chlorine (1 ml) was introduced therein at room temperature. The resultant solution was stirred at the room temperature for 2 hours. The reaction mixture was extracted with methylene chloride, and the extract was concentrated. The residue was purified by silica gel chromatography using a mixture of n-hexane and ethyl acetate as an eluent to give 0.9 g of N-(4-chloro-2-fluoro-5-isopropoxyphenyl)-3,4,5,6-tetrahydrophthalimide (I: R=isopropyl). M.P., 81°-82° C.
Name
N-(2-Fluoro-5-isopropoxyphenyl)-3,4,5,6-tetrahydrophthalimide
Quantity
1 g
Type
reactant
Reaction Step One
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0.01 g
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reactant
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20 mL
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1 mL
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reactant
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[Compound]
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resultant solution
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0 (± 1) mol
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